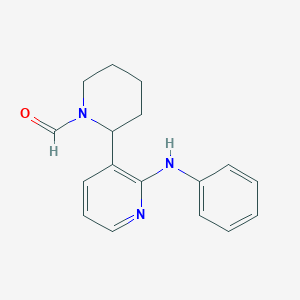
5-(3-Bromobenzoyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromobenzoyl)furan-2-carboxylic acid typically involves the bromination of benzoylfuran followed by carboxylation. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromobenzoyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
5-(3-Bromobenzoyl)furan-2-carboxylic acid is utilized in a variety of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3-Bromobenzoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-(3-Bromobenzoyl)furan-2-carboxylic acid include:
- 5-(3-Chlorobenzoyl)furan-2-carboxylic acid
- 5-(3-Methylbenzoyl)furan-2-carboxylic acid
- 5-(3-Nitrobenzoyl)furan-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its bromine substituent, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it particularly useful in specific research applications where bromine’s presence is advantageous .
Properties
Molecular Formula |
C12H7BrO4 |
|---|---|
Molecular Weight |
295.08 g/mol |
IUPAC Name |
5-(3-bromobenzoyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H7BrO4/c13-8-3-1-2-7(6-8)11(14)9-4-5-10(17-9)12(15)16/h1-6H,(H,15,16) |
InChI Key |
JKFIQYJOPFOWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11798720.png)


![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11798737.png)

![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)






